2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane
Description
Properties
Molecular Formula |
C12H16Cl2IN3OSi |
|---|---|
Molecular Weight |
444.17 g/mol |
IUPAC Name |
2-[(5,6-dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C12H16Cl2IN3OSi/c1-20(2,3)5-4-19-7-18-11-9(16-12(18)15)6-8(13)10(14)17-11/h6H,4-5,7H2,1-3H3 |
InChI Key |
SKDONRICJMMUDF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C2=NC(=C(C=C2N=C1I)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Halogenation
- The synthesis typically begins with halogenated pyridine derivatives such as 2,5-dichloro-4-iodopyridine , which serves as a precursor for the imidazo[4,5-b]pyridine ring system.
- Palladium-catalyzed coupling reactions with appropriate amines or nitrogen nucleophiles under reflux in 1,4-dioxane with ligands like DPEPhos and bases such as potassium triphosphate or cesium carbonate are employed to construct the imidazo ring.
- Reaction conditions involve degassed solutions under nitrogen atmosphere to prevent oxidation and side reactions.
- Yields for these steps range from approximately 33.9% to 53.4%, depending on the specific amine and reaction parameters used.
Cyclization and Functional Group Installation
- After initial coupling, further cyclization and functionalization steps are performed, often involving reflux with NaOH or other bases to complete ring closure and install the dichloro and iodo substituents.
- Purification is typically achieved by filtration and recrystallization, yielding yellow to orange solids characterized by NMR and mass spectrometry confirming the structure.
Introduction of the Trimethylsilane-Protected Ethoxy Methyl Group
Preparation of 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl)
- The silyl-protected alkoxyethyl moiety is introduced using 2-(trimethylsilyl)ethoxymethyl chloride , a key reagent synthesized or commercially available.
- Preparation of SEM-Cl involves chloromethylation of 2-(trimethylsilyl)ethanol derivatives or related methods, with purification by distillation or chromatography.
Alkylation of the Imidazo[4,5-b]pyridine Core
- The halogenated imidazo[4,5-b]pyridine intermediate is reacted with SEM-Cl under basic conditions to form the methoxyethyl-trimethylsilane ether linkage.
- Typical bases include sodium hydride or potassium carbonate in polar aprotic solvents such as DMF or THF.
- The reaction is conducted at low temperatures (0°C to ambient) initially, then allowed to stir for extended periods (up to overnight) to ensure complete alkylation.
- Workup involves quenching with aqueous ammonium chloride or water, extraction with ethyl acetate, drying over anhydrous sodium sulfate or magnesium sulfate, and concentration under reduced pressure.
Representative Reaction Conditions and Yields
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation of boronate intermediate with SEM-Cl | Sodium hydride (60% dispersion), DMF, 0°C to RT, overnight | 86.5 | High yield, clean reaction profile |
| Alkylation with potassium carbonate, DMF, 20°C, 16 h | Potassium carbonate, DMF, 20°C, 16 h | 60 | Moderate yield, requires purification |
| Alkylation of pyrazolo[3,4-b]pyridine with SEM-Cl | NaH, DMF, RT, 2 h | 63 | Followed by hydrogenation for further modification |
These conditions demonstrate the versatility of the SEM-Cl reagent in introducing the trimethylsilane-protected ethoxy methyl group onto nitrogen-containing heterocycles, applicable to the imidazo[4,5-b]pyridine scaffold.
Purification and Characterization
- The final compound is purified by flash column chromatography using silica gel with gradients of ethyl acetate in hexanes.
- Characterization includes ^1H NMR, ^13C NMR, mass spectrometry (ESI or APCI), and HPLC to confirm purity and structure.
- Typical NMR signals for the trimethylsilane group appear as singlets near 0 ppm, while methylene protons of the ethoxy linker appear between 3.2–4.5 ppm.
- Mass spectrometry confirms the molecular ion peak consistent with the expected molecular weight, including isotopic patterns from chlorine and iodine atoms.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents | Conditions | Yield (%) | Product Description |
|---|---|---|---|---|---|
| 1 | Pd-catalyzed coupling and cyclization | 2,5-Dichloro-4-iodopyridine, amines, Pd(OAc)2, DPEPhos, bases | Reflux in 1,4-dioxane, N2 atmosphere, 18 h | 33.9–53.4 | Halogenated imidazo[4,5-b]pyridine intermediate |
| 2 | Alkylation with SEM-Cl | SEM-Cl, NaH or K2CO3, DMF or THF | 0°C to RT, 16–24 h | 60–86.5 | 2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane |
Research Findings and Considerations
- The use of palladium-catalyzed cross-coupling is critical for constructing the halogenated imidazo[4,5-b]pyridine core with high regioselectivity.
- The choice of base and solvent significantly affects the yield and purity of the alkylation step introducing the trimethylsilane group.
- Protection of the ethoxy methyl group as a trimethylsilane ether enhances the compound’s stability and facilitates further synthetic transformations.
- Reaction monitoring by HPLC and NMR is essential to optimize reaction times and prevent side reactions such as dehalogenation or desilylation.
- The described methods are reproducible and scalable, suitable for research and potential industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove halogen substituents or reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace halogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazo[4,5-b]pyridine derivatives .
Scientific Research Applications
2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular processes . The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues
The compound shares structural similarities with other imidazo[4,5-b]pyridine derivatives, differing primarily in substituents and their positions. Key comparisons include:
Key Structural Insights :
- TMS-Ether : The trimethylsilane group likely improves membrane permeability compared to hydroxyl or unsubstituted ether analogs, a strategy commonly used to enhance bioavailability .
Pharmacological Activity
Imidazo[4,5-b]pyridine derivatives exhibit diverse biological activities, as demonstrated in comparative studies:
Activity Insights :
- The compound’s halogenated framework aligns with trends in antimicrobial and anti-inflammatory drug design, where halogen atoms enhance target affinity and resistance to metabolic degradation .
- Lack of acidic protons (due to TMS-ether) may reduce ulcerogenic side effects, a common issue with non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
Physicochemical Properties
Comparative data on solubility, logP, and stability:
Property Insights :
- The TMS-ether significantly increases logP, favoring blood-brain barrier penetration but reducing aqueous solubility. This trade-off necessitates formulation optimization for in vivo applications.
- Ethyl carboxylate analogs exhibit higher solubility but lower metabolic stability due to esterase susceptibility .
Biological Activity
The compound 2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane is a synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications based on available research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazo[4,5-b]pyridine core with various substituents. The presence of halogen atoms (chlorine and iodine) in the structure is significant as these modifications can influence the compound's reactivity and biological interactions.
Structural Formula
Research indicates that compounds with imidazo[4,5-b]pyridine scaffolds often exhibit diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The specific mechanism of action for this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit certain kinases and enzymes involved in cell signaling pathways.
- Interference with DNA Synthesis : The compound may disrupt DNA replication processes, leading to apoptosis in rapidly dividing cells.
Pharmacological Studies
Several studies have evaluated the pharmacological properties of related compounds:
-
Antitumor Activity : A study demonstrated that imidazo[1,2-b]pyridazine derivatives exhibited binding affinities to amyloid plaques, indicating potential use in cancer therapies targeting specific cellular pathways .
Compound Binding Affinity (Ki) Remarks 4 11.0 nM High affinity for amyloid plaques 12b 336 ± 11 nM Moderate affinity - Antimicrobial Properties : Derivatives similar to the target compound have shown effectiveness against various bacterial strains, suggesting a potential role as antimicrobial agents.
- Neuroprotective Effects : Some studies suggest that imidazo[4,5-b]pyridine derivatives may protect neuronal cells from oxidative stress and apoptosis.
Case Study 1: Anticancer Efficacy
In vitro studies on related imidazo derivatives indicated significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Neuroprotective Potential
A study focused on the neuroprotective effects of imidazo derivatives suggested that these compounds could reduce neuroinflammation and promote neuronal survival in models of neurodegenerative diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
